Fmoc-MeAsp-OtBu is classified under amino acid derivatives, particularly those used in solid-phase peptide synthesis (SPPS). It is produced through chemical processes that involve the selective protection of functional groups on aspartic acid. This compound is widely utilized in various biochemistry and molecular biology applications, particularly in synthesizing peptides that require specific modifications.
The synthesis of Fmoc-MeAsp-OtBu typically involves multiple steps:
A notable method described involves mixing aspartic acid with tert-butyl alcohol and an acid catalyst, followed by treatment with fluorenylmethyloxycarbonyl chloride under controlled conditions to yield Fmoc-MeAsp-OtBu .
Fmoc-MeAsp-OtBu has a complex structure characterized by its protective groups. The molecular formula can be represented as . The structure includes:
The compound's three-dimensional conformation plays a significant role in its reactivity and interaction with other molecules during peptide synthesis.
In peptide synthesis, Fmoc-MeAsp-OtBu undergoes several key reactions:
The mechanism by which Fmoc-MeAsp-OtBu functions in peptide synthesis involves:
This dual functionality makes Fmoc-MeAsp-OtBu an essential building block in synthesizing complex peptides.
Fmoc-MeAsp-OtBu exhibits several notable physical and chemical properties:
The melting point and specific optical rotation can vary depending on purity and crystallization methods employed during synthesis.
Fmoc-MeAsp-OtBu is primarily used in:
The Fmoc/tBu protection strategy forms the cornerstone of contemporary solid-phase peptide synthesis (SPPS), largely supplanting the older Boc/Bzl approach due to significant operational advantages. Fmoc (9-fluorenylmethoxycarbonyl) serves as the temporary α-amino protecting group, readily removed under mild basic conditions (typically 20% piperidine in DMF) without affecting acid-labile side-chain protections like the tert-butyl (tBu) ester [3] [7]. This orthogonal protection scheme allows for sequential peptide chain elongation on insoluble polymeric supports. Fmoc-MeAsp-OtBu functions within this framework by providing the protected aspartic acid residue modified with a methyl group on its alpha nitrogen. Its incorporation follows standard Fmoc-SPPS coupling protocols using activating agents such as HBTU or DIC in combination with Oxyma or HOBt, facilitating efficient amide bond formation with the growing peptide chain anchored to the resin [7]. The critical advantage of Fmoc chemistry lies in its final deprotection and cleavage conditions – treatment with trifluoroacetic acid (TFA) containing appropriate scavengers – which are significantly milder and more readily scalable than the anhydrous hydrogen fluoride (HF) required for Boc SPPS [7]. This compatibility with TFA cleavage makes derivatives like Fmoc-MeAsp-OtBu indispensable for synthesizing peptides containing acid-sensitive modifications or for large-scale production of therapeutic peptides under current Good Manufacturing Practice (cGMP) guidelines [4].
The molecular architecture of Fmoc-MeAsp-OtBu incorporates two critical modifications that address specific synthetic challenges while enabling precise structural control in target peptides. The Nα-methyl group directly attached to the alpha nitrogen atom fundamentally alters the molecule's behavior during synthesis. This methylation sterically hinders the nitrogen atom, dramatically reducing its nucleophilicity and thereby impeding the formation of a five-membered succinimide ring (aspartimide) that typically plagues aspartic acid residues, especially when followed by glycine or other sterically undemanding amino acids during SPPS [8] [4]. Aspartimide formation represents a major side reaction pathway in conventional Fmoc-Asp(OtBu)-OH, leading to epimerization and the generation of difficult-to-remove β-linked peptide by-products that compromise peptide homogeneity [4]. By suppressing this cyclization, the Nα-methyl group in Fmoc-MeAsp-OtBu significantly enhances synthetic fidelity for aspartic acid-containing sequences.
Complementing this protective function, the β-carboxylic acid protection via the tert-butyl ester (OtBu) serves multiple purposes. This bulky aliphatic ester group prevents undesired side-chain reactions during the iterative coupling and deprotection cycles of SPPS, ensuring that only the alpha-carboxylic acid participates in peptide bond formation. Critically, the t-butyl ester exhibits orthogonal stability to the Fmoc group – it remains intact during piperidine-mediated Fmoc deprotections but is efficiently cleaved during the final TFA treatment that simultaneously liberates the peptide from the resin and removes all side-chain protecting groups [8] [2]. However, the liberation of the tert-butyl cation during this acidolysis necessitates careful formulation of the cleavage cocktail. Nucleophilic scavengers such as triisopropylsilane (TIS), water, or thioanisole must be included to trap these highly reactive cations and prevent their alkylation of sensitive residues like tryptophan, methionine, tyrosine, or cysteine within the peptide [2] [8]. The molecular structure thus represents a carefully balanced solution to the dual challenges of synthetic reliability and functional group compatibility.
| Structural Element | Primary Function | Removal Conditions |
|---|---|---|
| Fmoc Group | Temporary α-amine protection enabling stepwise chain elongation | 20-40% Piperidine in DMF |
| Nα-Methyl Group | Prevents aspartimide formation by sterically blocking cyclization | Not removed (incorporated into final peptide) |
| β-tert-Butyl Ester (OtBu) | Protects side-chain carboxyl during synthesis; prevents side reactions | TFA (≥95%) with scavengers |
The emergence of Fmoc-MeAsp-OtBu as a commercially significant building block reflects the evolutionary trajectory of peptide synthesis technology driven by pharmaceutical demands. Its CAS registry number (152548-66-8), assigned in the early 1990s, coincides with the broader adoption of Fmoc-SPPS for producing complex peptides, including those containing post-translationally modified residues like methylated aspartic acid [1] [3]. The development was part of a larger trend toward specialized amino acid derivatives designed to overcome persistent synthetic challenges, particularly sequence-dependent side reactions that limited the synthesis of longer or more complex peptides [4]. Before the availability of such optimized building blocks, synthesizing peptides containing multiple aspartic acid residues, especially in aspartimide-prone sequences (e.g., -Asp-Gly-, -Asp-Asp-, -Asp-Asn-), often resulted in significant epimerization and low yields of the desired product [4].
The commercial production of Fmoc-MeAsp-OtBu by multiple suppliers including Watanabe Chemical Industries and Santa Cruz Biotechnology signals its establishment as a specialized solution for demanding syntheses [1] [3]. Its premium pricing relative to standard aspartic acid derivatives (approximately $130-$400 per gram depending on scale) reflects both the complexity of its synthesis and the value it provides in accessing challenging targets [1] [3]. The incorporation of such methylated derivatives has proven particularly valuable in the synthesis of conformationally constrained peptides and peptidomimetics where preventing aspartimide-related side products is essential for obtaining homogeneous material suitable for drug discovery and development [9]. The compound's role has expanded beyond simply providing methylated aspartate residues; it has become a strategic tool for synthetic efficiency in sequences where aspartimide formation would otherwise necessitate difficult purifications or significantly compromise yields. This historical progression exemplifies how the refinement of protecting group strategies and the commercialization of specialized building blocks like Fmoc-MeAsp-OtBu have collectively pushed the boundaries of synthetic peptide chemistry, enabling access to increasingly sophisticated peptide-based therapeutics and research tools [4] [9].
| Aspect | Details | Significance |
|---|---|---|
| CAS Registry | 152548-66-8 (Early 1990s) | Indicates timeframe of commercial introduction |
| Initial Commercial Use | Synthesis of methylated aspartate-containing peptides | Addressed need for post-translationally modified residues |
| Key Suppliers | Watanabe Chemical, Santa Cruz Biotechnology, Sigma-Aldrich | Widespread availability for research community |
| Pricing Structure | ~$398/g (1g scale), ~$315/g (5g scale) [1]; $133/g [3] | Premium cost reflects synthetic complexity and specialized application |
| Impact on Synthesis | Enabled reliable synthesis of aspartimide-prone sequences | Improved yields and purity in challenging peptide targets |
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: